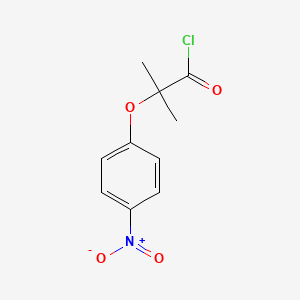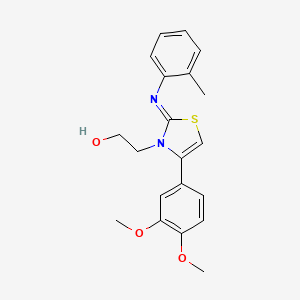![molecular formula C19H14F3N3O2 B2786877 N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-39-7](/img/structure/B2786877.png)
N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently under investigation . The compound is being studied in clinical trials, and the specific targets are yet to be fully annotated .
Mode of Action
These changes can result in a variety of effects, depending on the nature of the target and the specific interaction .
Biochemical Pathways
The compound’s effects on biochemical pathways are currently under investigation . It is likely that the compound affects multiple pathways, leading to a range of downstream effects. These effects can include changes in cellular function, alterations in signal transduction, and modifications to metabolic processes .
Pharmacokinetics
These properties can have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . These effects can include changes in gene expression, alterations in cellular function, and modifications to signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include temperature, pH, and the presence of other chemicals. For example, the compound’s reactivity and stability can be affected by the presence of moisture . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including the presence of other molecules and the state of the target cells .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-5-2-3-8-15(12)23-18(27)17-16(26)9-10-25(24-17)14-7-4-6-13(11-14)19(20,21)22/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINUJMGJAGGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
![2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2786795.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)




![3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2786808.png)



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2786815.png)

![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
